molecular formula C20H24N2O6 B2799123 N1-(2,4-dimethoxyphenyl)-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide CAS No. 1798039-02-7

N1-(2,4-dimethoxyphenyl)-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide

Cat. No.: B2799123
CAS No.: 1798039-02-7
M. Wt: 388.42
InChI Key: IQVISIPCLVTLEF-UHFFFAOYSA-N
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Description

This compound is an organic molecule that contains multiple methoxy (-OCH3) groups attached to phenyl rings. Methoxy groups are often used in organic synthesis to protect a hydroxyl (-OH) group, and can also influence the reactivity of the molecule. The presence of the oxalamide group suggests that this compound might also exhibit properties common to amides, such as the ability to participate in hydrogen bonding .


Synthesis Analysis

The synthesis of such a compound would likely involve the coupling of the appropriate phenyl rings with an oxalamide group. This could potentially be achieved through a series of steps involving protection and deprotection of functional groups, and the use of coupling reactions such as the Suzuki-Miyaura cross-coupling .

Scientific Research Applications

Synthesis and Polymerization

A novel synthetic approach to oxalamides, including compounds structurally related to N1-(2,4-dimethoxyphenyl)-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide, was developed. This method leverages acid-catalyzed rearrangements for high-yield synthesis of both di- and mono-oxalamides, which are crucial for advancing the synthesis of anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Cosmetic Applications

The synthesis and evaluation of glycosides derived from various phenylpropanoids, similar in structure to the compound of interest, have demonstrated significant tyrosinase-inhibiting activity. These compounds, including derivatives of dimethoxyphenol, have potential applications as whitening agents in cosmetics, showcasing more potent activity than commercial arbutin without cytotoxicity at low concentrations (Tanimoto et al., 2006).

Polymer Chemistry

Research into the polymerization of oxiranes, including those with substitutions similar to the compound , has produced polymers with unique π-stacked structures. These structures facilitate intramolecular charge transfer interactions, hinting at novel applications in materials science for creating polymers with specific electronic properties (Merlani et al., 2015).

Photophysical Properties

The study of substituted diarylethenes, related to dimethoxy-substituted compounds, has revealed insights into their photophysical properties. These compounds exhibit dual fluorescence, influenced by solvent polarity, indicating potential applications in the development of optical materials and fluorescent probes (Singh & Kanvah, 2001).

Antioxidant Properties

Enzymatic modification of dimethoxyphenol has led to the synthesis of dimers with significantly higher antioxidant capacity than the original compound. This research suggests a method for enhancing the antioxidant properties of phenolic compounds, which could have implications for their use in food science and pharmaceuticals (Adelakun et al., 2012).

Properties

IUPAC Name

N'-(2,4-dimethoxyphenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O6/c1-25-14-7-5-6-13(10-14)18(28-4)12-21-19(23)20(24)22-16-9-8-15(26-2)11-17(16)27-3/h5-11,18H,12H2,1-4H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQVISIPCLVTLEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C(=O)NCC(C2=CC(=CC=C2)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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